N-Acetyl-alpha-neuraminic acid

Description

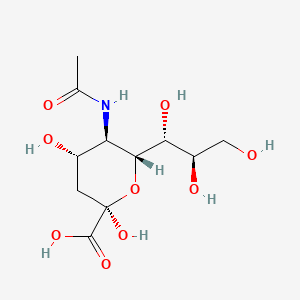

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO9/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19)/t5-,6+,7+,8+,9+,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVRNKJHWKZAKO-YRMXFSIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

82803-97-2 | |

| Record name | α-Neuraminic acid, N-acetyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82803-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID201309514 | |

| Record name | N-Acetyl-α-D-neuraminic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201309514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Acetyl-a-neuraminic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000773 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

21646-00-4 | |

| Record name | N-Acetyl-α-D-neuraminic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21646-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-alpha-neuraminic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021646004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-acetyl-alpha-neuraminic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03721 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Acetyl-α-D-neuraminic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201309514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYL-.ALPHA.-NEURAMINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04A90EXP8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetyl-a-neuraminic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000773 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of N Acetyl Alpha Neuraminic Acid

Endogenous Biosynthesis Pathways in Mammalian Systems

In mammals, the de novo synthesis of Neu5Ac is a multi-step enzymatic cascade that primarily occurs in the cytosol, with a final activation step in the nucleus. wikipedia.orgnih.gov This pathway ensures a constant supply of Neu5Ac for its incorporation into glycoproteins and glycolipids.

UDP-GlcNAc 2-Epimerase (NeuC) Pathway

The initial and rate-limiting step in mammalian Neu5Ac biosynthesis is catalyzed by the bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE). mdpi.cometprotein.com The epimerase domain of GNE converts UDP-N-acetylglucosamine (UDP-GlcNAc) to N-acetylmannosamine (ManNAc) and UDP. nih.govasm.org This reaction is a key regulatory point, as the epimerase activity of GNE is subject to feedback inhibition by the downstream product, CMP-Neu5Ac. nih.govportlandpress.com

GlcNAc-6-Phosphate 2-Epimerase (NanE) Pathway

While the GNE pathway is the primary route for Neu5Ac synthesis, an alternative pathway involving N-acetylglucosamine-6-phosphate (GlcNAc-6-P) 2-epimerase (NanE) has been identified, primarily in the context of sialic acid catabolism in bacteria. nih.govbibliotekanauki.pl In this pathway, NanE catalyzes the reversible epimerization of GlcNAc-6-P to ManNAc-6-P. nih.govresearchgate.net Although its primary role in mammals is considered catabolic, it highlights the metabolic interconnectivity of these sugar intermediates. bibliotekanauki.pl

N-Acetylmannosamine Kinase (NanK) and N-Acetylneuraminate-9-Phosphate Synthase (NANS) Mediated Steps

Following its formation, ManNAc is phosphorylated to ManNAc-6-phosphate by the kinase domain of the same GNE enzyme, also known as N-acetylmannosamine kinase (NanK). etprotein.comresearchgate.netnih.gov Subsequently, N-acetylneuraminate-9-phosphate synthase (NANS) catalyzes the condensation of ManNAc-6-phosphate with phosphoenolpyruvate (B93156) (PEP) to produce N-acetylneuraminate-9-phosphate (Neu5Ac-9-P). ontosight.aiuniprot.orguniprot.org This synthase can also utilize mannose-6-phosphate (B13060355) to generate the phosphorylated form of 2-keto-3-deoxy-D-glycero-D-galacto-nononic acid (KDN). uniprot.orgwikipedia.org

N-Acetylneuraminate-9-Phosphate Phosphatase (NANP) Activity

The newly synthesized Neu5Ac-9-P is then dephosphorylated to yield free Neu5Ac. This reaction is catalyzed by N-acetylneuraminate-9-phosphate phosphatase (NANP), a magnesium-dependent enzyme. uniprot.orgmdpi.comreactome.org Interestingly, studies have shown that NANP activity may not be strictly essential for de novo sialic acid production, suggesting the existence of an alternative phosphatase activity. nih.gov NANP can also act on N-glycoloylneuraminate 9-phosphate. uniprot.orggenome.jp

Cytosine 5′-Monophosphate N-Acetylneuraminate Synthetase (CMAS) Role

The final step in the mammalian biosynthesis pathway occurs in the nucleus. Here, Cytosine 5′-monophosphate N-acetylneuraminate synthetase (CMAS) activates Neu5Ac by catalyzing its reaction with cytidine (B196190) triphosphate (CTP) to form cytidine 5'-monophosphate-N-acetylneuraminic acid (CMP-Neu5Ac). wikipedia.orggenecards.orgnih.gov This activated sugar nucleotide is the donor substrate used by sialyltransferases in the Golgi apparatus to attach sialic acid residues to glycoconjugates. nih.govportlandpress.com The expression of CMAS is crucial for cell surface sialylation and has been implicated in processes like cell invasion. nih.govbiorxiv.org

Table 1: Key Enzymes in Mammalian Neu5Ac Biosynthesis

| Enzyme | Abbreviation | Substrate(s) | Product(s) | Cellular Location |

|---|---|---|---|---|

| UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase | GNE | UDP-GlcNAc, ATP, ManNAc | ManNAc, UDP, ManNAc-6-P | Cytosol |

| N-acetylneuraminate-9-phosphate synthase | NANS | ManNAc-6-phosphate, PEP | Neu5Ac-9-P | Cytosol abcam.com |

| N-acetylneuraminate-9-phosphate phosphatase | NANP | Neu5Ac-9-P, N-glycoloylneuraminate 9-phosphate | Neu5Ac, N-glycoloylneuraminate | Cytosol reactome.org |

Biosynthesis Pathways in Prokaryotic Systems

A number of pathogenic and commensal bacteria have evolved their own pathways to synthesize Neu5Ac, often as a mechanism of molecular mimicry to evade the host immune system. nih.govpnas.org While the end product is the same, the prokaryotic pathway differs significantly from its mammalian counterpart. nih.gov

In bacteria such as E. coli K1, the biosynthesis of Neu5Ac also starts from UDP-GlcNAc. mdpi.comacs.org The enzyme UDP-GlcNAc 2-epimerase (NeuC) catalyzes the conversion of UDP-GlcNAc to ManNAc and UDP. mdpi.comasm.org Unlike the mammalian GNE, bacterial NeuC is a monofunctional, hydrolyzing epimerase. nih.govnih.gov

The subsequent step involves the condensation of ManNAc with phosphoenolpyruvate (PEP), catalyzed by Neu5Ac synthase (NeuB), to directly produce N-acetylneuraminic acid (Neu5Ac). mdpi.commicrobiologyresearch.org This contrasts with the mammalian pathway, which proceeds through phosphorylated intermediates. researchgate.net

Finally, the activation of Neu5Ac to CMP-Neu5Ac is catalyzed by CMP-sialic acid synthetase (CSS), encoded by the neuA gene in E. coli. nih.govnih.gov This enzyme, like its mammalian counterpart CMAS, facilitates the production of the activated sugar donor required for the synthesis of sialylated structures, such as the polysialic acid capsules found in certain pathogenic bacteria. nih.govnih.gov Some bacteria can also scavenge sialic acid from their host environment to be used in their metabolic pathways. mdpi.comnih.gov

Table 2: Key Enzymes in Prokaryotic Neu5Ac Biosynthesis (e.g., E. coli K1)

| Enzyme | Gene | Substrate(s) | Product(s) |

|---|---|---|---|

| UDP-GlcNAc 2-epimerase | neuC | UDP-GlcNAc | ManNAc, UDP |

| N-acetylneuraminic acid synthase | neuB | ManNAc, PEP | Neu5Ac |

De Novo Synthesis Mechanisms

In vertebrate cells, the de novo biosynthesis of Neu5Ac is a multi-step process that primarily occurs in the cytosolic compartment. nih.gov The pathway begins with uridine (B1682114) diphosphate-N-acetylglucosamine (UDP-GlcNAc). mdpi.com This precursor is converted to N-acetylmannosamine (ManNAc) by the enzyme UDP-GlcNAc-2-epimerase. mdpi.commdpi.com Subsequently, ManNAc is phosphorylated by ManNAc kinase to yield N-acetylmannosamine-6-phosphate (ManNAc-6-P). mdpi.com In a key condensation reaction, N-acetylneuraminate-9-phosphate synthase (NANS) catalyzes the reaction of ManNAc-6-P with phosphoenolpyruvate (PEP) to form N-acetylneuraminic-9-phosphate (NeuAc-9-P). mdpi.commdpi.com The final step in the cytosol is the dephosphorylation of NeuAc-9-P by N-acetylneuraminate-9-phosphate phosphatase (NANP) to produce free Neu5Ac. mdpi.com This newly synthesized Neu5Ac is then transported into the nucleus for activation. nih.gov

In bacteria such as E. coli and Neisseria meningitidis, a similar de novo pathway exists. nih.goviucr.org It also starts with UDP-GlcNAc, which is hydrolyzed by UDP-GlcNAc-2-epimerase (NeuC) to produce ManNAc. mdpi.comnih.govnih.gov However, unlike the vertebrate pathway, the bacterial ManNAc is directly condensed with phosphoenolpyruvate by Neu5Ac synthase (NeuB) to yield Neu5Ac, bypassing the phosphorylated intermediates seen in eukaryotes. mdpi.comtandfonline.com

Table 1: Key Enzymes in the De Novo Biosynthesis of N-Acetyl-alpha-neuraminic acid

| Enzyme | Pathway | Reaction |

|---|---|---|

| UDP-GlcNAc-2-epimerase/ManNAc kinase (GNE) | Vertebrate | Converts UDP-GlcNAc to ManNAc and then to ManNAc-6-P. mdpi.commdpi.com |

| N-acetylneuraminate-9-phosphate synthase (NANS) | Vertebrate | Condenses ManNAc-6-P with PEP to form NeuAc-9-P. mdpi.com |

| N-acetylneuraminate-9-phosphate phosphatase (NANP) | Vertebrate | Dephosphorylates NeuAc-9-P to produce Neu5Ac. mdpi.com |

| UDP-GlcNAc 2-epimerase (NeuC) | Bacterial | Converts UDP-GlcNAc to ManNAc. mdpi.comnih.gov |

| Neu5Ac synthase (NeuB) | Bacterial | Condenses ManNAc with PEP to form Neu5Ac. nih.govtandfonline.com |

Precursor Scavenging and Transport Mechanisms

Many bacteria have evolved mechanisms to scavenge Neu5Ac directly from their environment, particularly from their hosts. nih.goviucr.orgasm.org This process requires specialized transport systems to move the sialic acid across the bacterial cell membranes. nih.goviucr.org In Gram-negative bacteria, transport from the outer membrane to the periplasm can occur through porins. nih.gov From the periplasmic space into the cytoplasm, transport is facilitated by systems such as the tripartite ATP-independent periplasmic (TRAP) transporters and ATP-binding cassette (ABC) transporters. iucr.org A well-characterized transporter is the sodium solute symporter (SSS) family member, NanT, which is responsible for importing Neu5Ac into the cell. researchgate.netresearchgate.net Once inside the cell, the scavenged Neu5Ac can be activated and used by the bacterium, for instance, in the sialylation of its own cell surface structures to evade the host immune system. nih.goviucr.org

Donor Scavenging

A more specialized form of scavenging, known as donor scavenging, has been identified exclusively in Neisseria gonorrhoeae. nih.goviucr.org This pathogenic bacterium lacks the enzymes required for the de novo synthesis of sialic acids and for the production of the activated sugar donor, cytidine 5'-monophosphate-N-acetylneuraminic acid (CMP-Neu5Ac). nih.goviucr.org To circumvent this, N. gonorrhoeae directly scavenges the activated CMP-Neu5Ac from the host cell's cytoplasm. nih.goviucr.org This allows the bacterium to directly incorporate sialic acid onto its surface lipooligosaccharides, a crucial step for its molecular mimicry and immune evasion strategy. mdpi.comnih.gov

Catabolism and Degradation of this compound

The breakdown of Neu5Ac, particularly in bacteria that use it as a carbon and nitrogen source, follows a well-conserved pathway. researchgate.netnih.gov This catabolic route converts Neu5Ac into metabolites that can enter central metabolic pathways like glycolysis. researchgate.net

N-Acetylneuraminate Lyase (NanA) Activity

The first and committed step in the catabolism of Neu5Ac is catalyzed by the enzyme N-acetylneuraminate lyase (NanA), also known as sialic acid aldolase (B8822740). nih.govnih.govnih.gov NanA performs a reversible aldol (B89426) cleavage of N-acetylneuraminic acid, breaking it down into two smaller molecules: N-acetyl-D-mannosamine (ManNAc) and pyruvate (B1213749). nih.govnih.govuniprot.org This reaction is central to the regulation of sialic acid metabolism in both pathogenic and non-pathogenic bacteria, as well as in various mammalian tissues. nih.gov The equilibrium of the reaction favors the cleavage of Neu5Ac. nih.gov

Further Metabolite Conversion Pathways

Following the initial cleavage by NanA, the resulting ManNAc and pyruvate are further metabolized. The canonical catabolic pathway, extensively studied in E. coli, involves a series of enzymatic conversions to channel these products into glycolysis. researchgate.netnih.gov

The pathway proceeds as follows:

Phosphorylation: N-acetylmannosamine kinase (NanK) phosphorylates ManNAc at the C6 position, producing N-acetylmannosamine-6-phosphate (ManNAc-6-P). nih.govnih.govnih.gov

Epimerization: N-acetylmannosamine-6-phosphate epimerase (NanE) then converts ManNAc-6-P into N-acetylglucosamine-6-phosphate (GlcNAc-6-P). nih.govnih.govnih.gov

Deacetylation: N-acetylglucosamine-6-phosphate deacetylase (NagA) removes the acetyl group from GlcNAc-6-P. nih.govnih.gov

Deamination: Finally, glucosamine-6-phosphate deaminase (NagB) cleaves the amino group, generating fructose-6-phosphate, which can directly enter the glycolytic pathway. nih.govnih.gov

Table 2: The Canonical Pathway of this compound Catabolism

| Step | Enzyme | Substrate | Product |

|---|---|---|---|

| 1 | N-acetylneuraminate lyase (NanA) | N-acetylneuraminic acid (Neu5Ac) | N-acetyl-D-mannosamine (ManNAc) + Pyruvate |

| 2 | N-acetylmannosamine kinase (NanK) | ManNAc | N-acetylmannosamine-6-phosphate (ManNAc-6-P) |

| 3 | N-acetylmannosamine-6-phosphate epimerase (NanE) | ManNAc-6-P | N-acetylglucosamine-6-phosphate (GlcNAc-6-P) |

| 4 | N-acetylglucosamine-6-phosphate deacetylase (NagA) | GlcNAc-6-P | Glucosamine-6-phosphate |

| 5 | Glucosamine-6-phosphate deaminase (NagB) | Glucosamine-6-phosphate | Fructose-6-phosphate |

Regulation of this compound Metabolism

The metabolism of Neu5Ac is tightly controlled, particularly in bacteria where the genes for its catabolism are often organized into operons. In E. coli and other bacteria, the expression of the genes involved in sialic acid transport and breakdown (nan genes) is governed by a transcriptional regulator called NanR. iucr.orgresearchgate.netnih.gov

NanR functions as a repressor. iucr.orgresearchgate.net In the absence of sialic acid, NanR binds to operator sites on the DNA, physically blocking the transcription of the nan operon, which includes genes like nanA, nanK, and nanE. researchgate.net When sialic acid (specifically Neu5Ac) becomes available and enters the cell, it acts as an inducer. iucr.org Neu5Ac binds to the NanR repressor, causing an allosteric change in the protein's conformation. This change reduces NanR's affinity for the DNA operator, leading to its dissociation. iucr.org Once the repressor is removed, RNA polymerase can access the promoter and transcribe the genes of the nan operon. This allows the cell to synthesize the necessary enzymes to catabolize sialic acid as a nutrient source. iucr.orgnih.gov This regulatory mechanism ensures that the metabolic machinery for sialic acid utilization is only produced when the substrate is present, preventing wasteful enzyme synthesis. nih.gov

Transcriptional Regulation by NanR

In many bacteria, the catabolism of sialic acid is governed by the nan operon, and its expression is controlled by a transcriptional repressor known as NanR. nih.govuniprot.org NanR, a protein belonging to the GntR family of transcriptional regulators, plays a central role in the ability of bacteria like Escherichia coli to utilize sialic acids as a source of carbon, nitrogen, and energy. nih.govasm.org

The nanR gene is typically located upstream of the nanATEK operon, which encodes the enzymes required for sialic acid catabolism. nih.gov The NanR protein functions by binding to a specific DNA sequence of about 30 base pairs within the promoter region of the nan operon. nih.govuniprot.org This binding physically obstructs the transcription of the operon, effectively repressing the synthesis of the catabolic enzymes. nih.govpnas.org

The repressive action of NanR is not absolute and is sensitive to the presence of specific inducer molecules derived from the sialic acid metabolic pathway. In Vibrio vulnificus and Corynebacterium glutamicum, the regulatory ligand that binds to NanR is N-acetylmannosamine-6-phosphate (ManNAc-6P). pnas.orgnih.govasm.org In C. glutamicum, N-acetylglucosamine-6-phosphate (GlcNAc-6P) also acts as an inducer. asm.org The binding of these intermediates to NanR causes a conformational change in the repressor protein, which reduces its affinity for the DNA operator site. pnas.org This alleviation of repression allows for the transcription of the nan genes to proceed, leading to the breakdown of sialic acid. pnas.orgnih.gov This regulatory circuit creates a feedback loop where the presence of sialic acid metabolites triggers the expression of the enzymes needed for their own catabolism. nih.govplos.org In E. coli, N-acetylneuraminate itself has been shown to be the inducer that directly inactivates NanR. asm.org

Structural studies of NanR from V. vulnificus have shown that it forms a dimer, creating an arched, tunnel-like space for DNA binding. pnas.orgnih.gov The interaction with ManNAc-6P leads to a relocation of residues within the ligand-binding domain, which in turn relieves the repressive effect. pnas.orgnih.gov This regulatory mechanism is crucial for the survival and pathogenesis of certain bacteria. nih.gov

| Regulator | Organism(s) | Function | Inducer(s) | Mechanism |

|---|---|---|---|---|

| NanR | Escherichia coli, Vibrio vulnificus, Corynebacterium glutamicum, Clostridium perfringens | Represses the transcription of the nan operon involved in sialic acid catabolism. nih.govuniprot.orgnih.govasm.orgnih.gov | N-acetylneuraminate (in E. coli), N-acetylmannosamine-6-phosphate (ManNAc-6P), N-acetylglucosamine-6-phosphate (GlcNAc-6P). asm.orgpnas.orgasm.org | Binds to the promoter region of the nan operon, blocking transcription. Binding of an inducer molecule causes a conformational change, leading to its dissociation from the DNA. nih.govpnas.org |

Enzyme-Specific Regulatory Mechanisms

Beyond transcriptional control, the activity of key enzymes within the sialic acid metabolic pathways is directly regulated, providing a more immediate level of control over Neu5Ac levels.

The bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE) is the rate-limiting enzyme in the biosynthesis of Neu5Ac in vertebrates. nih.govnih.govscispace.commdpi.com It catalyzes the first two steps in the pathway. nih.gov The activity of GNE is subject to feedback inhibition by a downstream product, CMP-N-acetylneuraminic acid (CMP-Neu5Ac). nih.govscispace.comsci-hub.seresearchgate.net When the cellular concentration of CMP-Neu5Ac is high, it binds to an allosteric site on the GNE enzyme, inhibiting its epimerase activity. sci-hub.seacs.orgbeilstein-journals.org This prevents the overproduction of sialic acids. Mutations in this allosteric site that prevent CMP-Neu5Ac binding can lead to the overproduction and excretion of sialic acid, a condition known as sialuria. nih.govsci-hub.se Other regulatory mechanisms for GNE include tetramerization promoted by its substrate UDP-GlcNAc and phosphorylation by protein kinase C. nih.govscispace.comresearchgate.net

Another key regulated enzyme is N-acetylneuraminate lyase (NAL), also known as N-acetylneuraminate aldolase (NanA). uniprot.orgnih.gov This enzyme catalyzes the reversible cleavage of Neu5Ac into N-acetylmannosamine (ManNAc) and pyruvate. uniprot.orgmerckmillipore.comnih.gov While it is involved in the catabolic direction in bacteria, the reverse reaction can be used for the synthesis of sialic acid. nih.govnih.gov The activity of N-acetylneuraminate lyase can be inhibited by various compounds, including p-chloromercuribenzoate, N-bromosuccinimide, and Cu²⁺ ions. uniprot.org

| Enzyme | Abbreviation | Pathway | Regulatory Mechanism |

|---|---|---|---|

| UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase | GNE | Biosynthesis | Feedback inhibition by CMP-Neu5Ac. nih.govscispace.comsci-hub.seresearchgate.net Also regulated by substrate-induced tetramerization and phosphorylation. nih.govscispace.comresearchgate.net |

| N-acetylneuraminate lyase (N-acetylneuraminic acid aldolase) | NPL / NanA | Catabolism | Inhibited by compounds such as p-chloromercuribenzoate and Cu²⁺ ions. uniprot.org Its expression is also hormonally regulated in some mammalian tissues. plos.orgnih.gov |

Biological Functions and Molecular Mechanisms of N Acetyl Alpha Neuraminic Acid

Role as Terminal Glycan Component in Glycoconjugates

As the terminal sugar on many glycan structures, N-Acetyl-alpha-neuraminic acid holds a crucial position that influences the function and recognition of the molecules to which it is attached. nih.gov This terminal placement is fundamental to its roles in various biological phenomena.

This compound is a key component of glycoproteins and glycolipids on the cell surface of animals and humans. guidechem.com In these structures, it is typically found at the non-reducing end of oligosaccharide chains. nih.gov This terminal positioning, combined with its negative charge at physiological pH, contributes significantly to the physicochemical properties of the cell surface. wikipedia.org

One of the most well-documented roles of Neu5Ac is as a crucial component of gangliosides, which are sialic acid-containing glycolipids particularly abundant in the neuronal membranes of the brain. nih.govwikipedia.org Its presence at the terminus of brain gangliosides is integral to regulating molecular interactions and brain plasticity. nih.gov The initial discovery of what was named "neuraminic acid" was in brain glycolipids, highlighting its importance in neural tissue from the earliest research. nih.gov

| Glycoconjugate Class | Location | Key Function of this compound |

| Glycoproteins | Cell membranes, mucins | Cell recognition, receptor function, immune modulation |

| Glycolipids (Gangliosides) | Neuronal membranes | Neuronal plasticity, molecular interactions |

| Mucins | Mucous membranes | Pathogen barrier, lubrication |

This compound is also a fundamental constituent of various oligosaccharides and polysaccharides. nih.govguidechem.com A significant example is its presence in human milk oligosaccharides (HMOs), where it is a key monosaccharide block. nih.gov In HMOs, Neu5Ac is predominantly bound to other sugars, forming structures such as 3'-sialyllactose (B164678) (3'-SL) and 6'-sialyllactose (B25220) (6'-SL). nih.gov Approximately 14% to 33% of HMOs are cross-linked with Neu5Ac. nih.gov

In the form of polysialic acid, a linear homopolymer of this compound, it plays a unique role in the nervous system. chemicalbook.com This large, negatively charged polymer is an unusual post-translational modification found on neural cell adhesion molecules (NCAMs). chemicalbook.com The strong negative charge of polysialic acid prevents the cross-linking of NCAMs between cells, a mechanism crucial for regulating cell adhesion and plasticity in the synapse. chemicalbook.com

Involvement in Intercellular and Molecular Recognition Processes

The terminal position of this compound on cell surface glycans makes it a primary point of contact in intercellular and molecular recognition events. nih.govchemicalbook.com

Cell surface glycoproteins containing this compound are critical for cell recognition and adhesion. chemicalbook.com The interaction between sialic acid-binding immunoglobulin-like lectins (Siglecs) and Neu5Ac is a key example of its role in mediating cellular interactions. nih.gov These interactions are vital for various physiological processes. nih.gov

The overexpression of sialic acid-rich glycoproteins on the surface of metastatic cancer cells creates a high negative charge on their membranes. chemicalbook.com This increased negative charge leads to repulsion between cells, which is thought to facilitate the entry of these cancer cells into the bloodstream. chemicalbook.com

This compound plays a dual role in host-pathogen interactions. On the host side, it can act as a receptor for pathogens. For instance, influenza viruses utilize Neu5Ac residues on the surface of mucous cells to attach and initiate infection via their hemagglutinin protein. wikipedia.org

Conversely, some pathogenic bacteria have evolved to use Neu5Ac to their advantage through a strategy known as molecular mimicry. oup.com These pathogens can decorate their own cell surfaces with Neu5Ac, mimicking the host's cellular structures. nih.govoup.com This allows them to evade the host's immune system. nih.gov Bacteria such as Neisseria gonorrhoeae, Neisseria meningitidis, Campylobacter jejuni, and Haemophilus influenzae can acquire Neu5Ac from the host environment and incorporate it into their surface lipooligosaccharides or capsular polysaccharides. nih.govnih.gov This molecular mimicry can prevent the activation of the host's complement system. chemicalbook.com

| Pathogen | Mechanism involving this compound | Consequence |

| Influenza Virus | Binds to host cell surface Neu5Ac via hemagglutinin. | Host cell infection. wikipedia.org |

| Neisseria gonorrhoeae | Incorporates host Neu5Ac into its lipooligosaccharide. | Evasion of host immune surveillance. nih.gov |

| Haemophilus influenzae | Utilizes host Neu5Ac for its own cell surface. | Facilitates attachment to host cells. nih.gov |

Immunomodulatory Activities

The presence and type of sialic acids on cell surfaces are involved in the immune system's ability to differentiate between self and foreign entities. nih.gov this compound can act as a "biological mask," preventing the recognition of underlying glycan structures by immune receptors. nih.gov

The interaction of Neu5Ac with Siglecs, a family of sialic acid-binding lectins expressed on immune cells, is a critical aspect of its immunomodulatory function. nih.gov Many of these interactions, particularly with inhibitory Siglecs, can down-regulate the host's immune response. oup.com This is a mechanism that can be exploited by pathogens displaying Neu5Ac on their surfaces to dampen the immune attack against them. oup.com

Furthermore, the overexpression of this compound is closely associated with malignant transformations, making it a target in the development of cancer vaccines. nih.gov Research has explored how chemical modifications of Neu5Ac can enhance its immunogenicity to provoke a robust immune response against cancer cells. nih.gov

Differentiation of Self and Foreign Antigens

This compound (Neu5Ac), the most prevalent form of sialic acid in humans, plays a pivotal role in the immune system's ability to distinguish between the body's own cells ("self") and foreign invaders ("non-self"). nih.govakadeum.com This distinction is fundamental to preventing autoimmune reactions and mounting effective immune responses against pathogens. Neu5Ac acts as a crucial "self" marker on the surface of healthy cells. nih.gov It is a key component of the glycocalyx, the dense layer of carbohydrates that coats the cell surface. Within this complex environment, Neu5Ac typically occupies the terminal position on glycan chains of glycoproteins and glycolipids. nih.gov

This terminal positioning of Neu5Ac creates a specific "self-associated molecular pattern" (SAMP). nih.gov This molecular signature is recognized by various receptors on immune cells, signaling that the cell is part of the host and should not be attacked. The immune system is trained to recognize these self-antigens, which are produced by the body's own cells, and to differentiate them from non-self antigens found on foreign entities like bacteria, viruses, and other pathogens. akadeum.com The presence and specific presentation of Neu5Ac are therefore critical for maintaining immune homeostasis and preventing the immune system from targeting its own tissues.

Interaction with Sialic Acid-Binding Immunoglobulin-like Lectins (Siglecs)

The recognition of this compound as a self-marker is primarily mediated by a family of receptors known as Sialic acid-binding immunoglobulin-like lectins (Siglecs). nih.gov Siglecs are a type of I-type lectin expressed on the surface of various immune cells, including macrophages, neutrophils, and natural killer (NK) cells. nih.govresearchgate.net These receptors have a binding preference for sialic acids, and their interaction with Neu5Ac-containing glycans on host cells typically triggers inhibitory signals within the immune cell. mdpi.com This inhibitory signaling is a key mechanism for preventing immune activation against healthy host cells.

The binding specificity of Siglecs to sialic acids is influenced by the type of sialic acid and the way it is linked to the underlying glycan chain. For instance, different Siglecs can distinguish between α2,3- and α2,6-linked sialic acids. researchgate.net Research has shown that specific functional groups on the sialic acid molecule are critical for this interaction. For example, the hydroxyl group at the C-9 position of N-acetylneuraminic acid is required for binding to all five studied Siglecs, suggesting it forms a hydrogen bond within the binding site. nih.gov Modifications to the N-acetyl group can also significantly affect binding affinity, with some Siglecs showing a preference for certain modifications over others. nih.gov

The interaction between Neu5Ac and Siglecs is a dynamic process that contributes significantly to the regulation of immune responses. By recognizing the SAMP presented by Neu5Ac, Siglecs help to maintain a state of immune tolerance towards the body's own tissues.

Mechanisms of Immune Evasion

The crucial role of this compound in self-recognition is exploited by both pathogens and cancer cells to evade the host's immune system. mdpi.comresearchgate.net Many pathogens have evolved mechanisms to either synthesize their own sialic acids or to scavenge them from the host and display them on their surfaces. researchgate.net This molecular mimicry allows the pathogen to be coated in "self" markers, effectively camouflaging it from the immune system. When these sialylated pathogens encounter immune cells, they can engage with inhibitory Siglec receptors, dampening the immune response and promoting the pathogen's survival within the host. nih.gov For example, pathogens with surface sialic acids can interact with Siglec-9 on neutrophils, leading to a reduced release of antimicrobial agents like elastase. nih.gov

Similarly, cancer cells often exhibit altered glycosylation patterns, a phenomenon known as aberrant sialylation. mdpi.com This can involve the overexpression of sialic acids on the tumor cell surface, creating a "hypersialylated" phenotype. mdpi.com This dense coat of Neu5Ac can act as a shield, masking tumor-associated antigens that would otherwise be recognized by the immune system. Furthermore, the increased sialylation on cancer cells can lead to the engagement of inhibitory Siglecs on immune cells, such as neutrophils and NK cells, thereby suppressing their anti-tumor activity. mdpi.com This immune evasion strategy contributes to tumor growth and metastasis. researchgate.net Research has shown that removing these sialic acids from the surface of tumor cells can enhance the ability of immune cells to kill them. mdpi.com

Neurobiological Significance

Role in Brain Development and Cognitive Function

This compound is exceptionally abundant in the human brain, where it plays a fundamental role in development and cognitive function. nih.govanthropogeny.org It is a critical component of neuronal membranes, primarily as a constituent of gangliosides. anthropogeny.orgwikipedia.org The concentration of sialic acid in the human brain is significantly higher than in other mammals, including chimpanzees, suggesting its importance in the evolution of human cognitive abilities. anthropogeny.org

During early brain development, Neu5Ac is essential for processes such as neurite outgrowth and synaptogenesis. researchgate.net Dietary supplementation with sialic acid has been shown to enhance learning and memory in various studies. researchgate.netucsd.edu The presence of Neu5Ac in gangliosides and glycoproteins is crucial for the proper formation and function of synapses, the junctions between neurons where communication occurs. A deficiency in cellular Neu5Ac has been linked to neurological deficits, including cognitive impairment. nih.gov

Regulation of Brain Plasticity

Brain plasticity, the ability of the brain to reorganize its structure and function in response to experience, is a cornerstone of learning and memory. This compound, particularly in the form of polysialic acid (polySia), is a key regulator of this process. nih.govnih.gov PolySia is a long, linear polymer of α2,8-linked N-acetylneuraminic acid residues that is prominently attached to the neural cell adhesion molecule (NCAM). anthropogeny.orgnih.gov

The large, negatively charged polySia chain modulates the adhesive properties of NCAM, thereby influencing cell-cell interactions. nih.gov This modulation is critical for processes that require structural remodeling, such as neuronal migration, axon guidance, and synaptic plasticity. nih.gov In the adult brain, polySia expression is largely restricted to regions that retain a high degree of plasticity, such as the hippocampus, which is vital for learning and memory. anthropogeny.org The regulation of polySia levels is therefore a critical mechanism for controlling the brain's capacity for change.

Integration into Neuronal Gangliosides

A significant portion of the this compound in the brain is incorporated into glycolipids known as gangliosides. wikipedia.orgnih.gov Gangliosides are a defining feature of neuronal membranes and are particularly concentrated in the synaptic regions. anthropogeny.orgwikipedia.org They consist of a ceramide lipid anchor and a complex oligosaccharide chain that contains one or more sialic acid residues. researchgate.net

Antiadhesive Function

This compound (Neu5Ac) plays a significant role in preventing the adhesion of pathogenic bacteria to host tissues, a critical initial step in the process of infection. nih.gov Certain bacterial pathogens can utilize Neu5Ac released by the host or other bacteria, incorporating it onto their own cell surfaces. This action facilitates their attachment to the host's cells. nih.gov

The antiadhesive property of Neu5Ac stems from its ability to competitively bind to sialic acid (Sia) receptors present on the surface of bacteria. This competitive adherence means that fewer Sia receptors on the bacteria are available to connect with the specific Sia receptors on host cells, thereby diminishing the bacteria's capacity to attach and initiate infection. nih.gov This mechanism has been noted as a defense against pathogens such as N. meningitidis, C. jejuni, and H. influenzae. nih.gov

Antioxidative Activity

This compound exhibits notable antioxidative properties. It has been identified as a potent scavenger of active oxygen species. researchgate.net Research has shown that monomeric Neu5Ac can be oxidized under physiological conditions by an equimolar amount of cytotoxic hydrogen peroxide, which results in the formation of a safe, decarboxylated product. researchgate.net

Signaling Molecule Functions

Beyond its structural roles, this compound functions as a signaling molecule, participating in a variety of pathophysiological processes. nih.gov As a key component of cell surface glycans, it acts as a "bridge" molecule, facilitating communication between cells and with the extracellular matrix. rsc.orgzhanggroup.org Its involvement in cellular recognition and signaling is crucial for numerous biological events. nih.govzhanggroup.org

Recent studies have highlighted the role of this compound in modulating specific intracellular signaling pathways, with a notable example being the Rho/Rho-associated coiled-coil containing protein kinase (ROCK) pathway. nih.gov The Rho/ROCK pathway is a critical regulator of cellular functions, including the organization of the cytoskeleton, cell contraction, and migration. nih.govmdpi.com It is a major downstream effector of the small GTPase RhoA. wikipedia.org

Evidence suggests that elevated levels of Neu5Ac are associated with the activation of the RhoA signaling pathway. nih.gov This activation is significant because the Rho/ROCK pathway is deeply involved in processes such as cardiac fibrosis. nih.gov The activation of RhoA by Neu5Ac may contribute to the fibrosis of the left atrium, which is implicated in the progression and maintenance of atrial fibrillation. nih.gov The Rho/ROCK pathway itself is a serine-threonine specific protein kinase that regulates the shape and movement of cells by acting on the cytoskeleton. wikipedia.org Statins, which are known to have atheroprotective effects, inhibit the synthesis of molecules necessary for the function of the Rho/ROCK pathway, further underscoring the pathway's importance in cardiovascular health. nih.gov

Role of N Acetyl Alpha Neuraminic Acid in Cellular and Pathophysiological Processes

Implications in Infectious Diseases

Neu5Ac is a key molecule in the interplay between hosts and various pathogens, including viruses and bacteria. Its presence on host cell surfaces can be exploited by microbes for attachment and invasion, while its incorporation into microbial structures can serve as a mechanism for immune evasion.

Viral Pathogenesis and Receptor Function (e.g., Influenza virus)

N-Acetyl-alpha-neuraminic acid serves as a crucial receptor for the influenza A virus, mediating the initial attachment of the virus to host cells. wikipedia.orgnih.gov The hemagglutinin (HA) protein on the surface of the influenza virus recognizes and binds to sialic acid residues on the glycoproteins of the host's respiratory epithelial cells. asm.org This interaction is a critical first step in the viral infection cycle. asm.org

The specificity of this binding is a key determinant of the virus's host range. Human influenza viruses preferentially bind to Neu5Ac linked to galactose via an α-2,6 linkage, which is abundant in the human upper respiratory tract. nih.gov In contrast, avian influenza viruses tend to recognize α-2,3-linked sialic acids, which are more common in the avian gastrointestinal tract. nih.gov

The neuraminidase (NA) enzyme, another major surface protein of the influenza virus, has the opposing function of cleaving sialic acid residues. asm.orgfrontiersin.org This activity is essential for the release of newly formed virus particles from the infected cell, preventing their aggregation at the cell surface and facilitating the spread of the virus to other cells. frontiersin.org The balance between the HA's receptor-binding activity and the NA's receptor-destroying activity is crucial for efficient viral replication and transmission. asm.org

| Viral Component | Function related to this compound | Significance in Pathogenesis |

| Hemagglutinin (HA) | Binds to Neu5Ac on host cell surfaces. wikipedia.orgasm.org | Mediates viral attachment and entry into host cells, determining host specificity. nih.govasm.org |

| Neuraminidase (NA) | Cleaves Neu5Ac from host cells and viral particles. asm.orgfrontiersin.org | Facilitates the release of progeny virions and prevents viral aggregation. frontiersin.org |

Bacterial Pathogenesis and Virulence (e.g., Neisseria meningitidis, Campylobacter jejuni, Haemophilus influenzae)

Several bacterial pathogens have evolved mechanisms to utilize host-derived this compound to enhance their survival and virulence. This strategy, known as molecular mimicry, allows bacteria to evade the host's immune system.

Neisseria meningitidis , a major cause of bacterial meningitis, possesses a polysaccharide capsule composed of polymers of sialic acid. oup.com Specifically, serogroup B and C strains have capsules made of α-2,8-linked and α-2,9-linked polysialic acid, respectively. This capsule is a critical virulence factor, protecting the bacterium from phagocytosis and complement-mediated lysis. oup.com The bacterium can synthesize its own sialic acid, with the product of the siaA gene catalyzing the initial step in this process. oup.com

Campylobacter jejuni , a common cause of gastroenteritis, can incorporate Neu5Ac into its lipo-oligosaccharide (LOS). nih.gov This sialylation of the LOS can create structures that mimic human gangliosides, such as GM1. nih.gov This molecular mimicry is thought to be a factor in the development of Guillain-Barré syndrome, an autoimmune disorder that can follow a C. jejuni infection. The bacterium has multiple genes encoding N-acetylneuraminic acid synthetase (neuB), with neuB1 being identified as the key gene involved in the sialylation of its LOS. nih.gov

Haemophilus influenzae , particularly nontypeable strains (NTHi), are exclusively human pathogens that have adapted to scavenge Neu5Ac from the host environment. nih.govasm.org NTHi incorporates sialic acid into its lipooligosaccharide (LOS), which is crucial for its resistance to the host's complement system and for the formation of biofilms. nih.govasm.org The bacterium has evolved to preferentially utilize Neu5Ac over other forms of sialic acid, which is believed to be an adaptation to the human host, who does not naturally produce other forms like N-glycolylneuraminic acid (Neu5Gc). asm.orgasm.org

| Bacterial Pathogen | Role of this compound | Virulence Mechanism |

| Neisseria meningitidis | Component of the polysaccharide capsule. oup.com | Immune evasion (anti-phagocytic, resistance to complement). oup.com |

| Campylobacter jejuni | Incorporation into lipo-oligosaccharide (LOS) to mimic host gangliosides. nih.gov | Molecular mimicry, potential trigger for autoimmune responses. nih.gov |

| Haemophilus influenzae | Scavenged from the host and incorporated into LOS. nih.govasm.org | Serum resistance, biofilm formation, immune evasion. nih.govasm.org |

Association with Cardiovascular Pathologies

Elevated levels of this compound in the plasma have been identified as a potential biomarker for the progression of cardiovascular diseases, including coronary artery disease and atherosclerosis.

Role in Coronary Artery Disease Progression

Several studies have demonstrated a significant association between increased plasma concentrations of Neu5Ac and the severity of coronary artery disease (CAD). ahajournals.orgnih.gov A metabolomics study identified elevated Neu5Ac as a key metabolic marker during the progression of CAD. ahajournals.org Further research has shown that serum Neu5Ac levels are positively correlated with the Gensini score, a measure of the severity of coronary atherosclerosis. nih.gov Mechanistically, Neu5Ac has been shown to trigger myocardial injury by activating the Rho/Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway. ahajournals.orgnih.gov

Involvement in Atherosclerosis Development

This compound is also implicated in the development of atherosclerosis. nih.gov Elevated levels of circulating Neu5Ac are associated with the progression of atherosclerosis. nih.gov One proposed mechanism is that Neu5Ac can induce endothelial dysfunction and promote an inflammatory response, which are key events in the initiation and progression of atherosclerotic plaques. researchgate.net Specifically, Neu5Ac has been found to promote endothelial pyroptosis, a form of programmed cell death that contributes to inflammation. nih.gov Furthermore, the desialylation of low-density lipoproteins (LDL) by neuraminidases, which increases the level of free Neu5Ac, can lead to increased uptake of LDL by macrophages, a critical step in the formation of foam cells and the development of fatty streaks in arteries. ahajournals.org

| Cardiovascular Pathology | Association with this compound | Proposed Mechanism(s) |

| Coronary Artery Disease (CAD) | Elevated plasma Neu5Ac levels correlate with disease progression. ahajournals.orgnih.gov | Activation of Rho/ROCK signaling pathway leading to myocardial injury. ahajournals.orgnih.gov |

| Atherosclerosis | Increased circulating Neu5Ac is associated with atherosclerosis progression. nih.gov | Induction of endothelial dysfunction and pyroptosis; involvement in LDL modification and uptake by macrophages. nih.govresearchgate.netahajournals.org |

Involvement in Oncogenesis and Tumor Biology

Increased sialylation on the cancer cell surface can modulate cell adhesion, contributing to the detachment of tumor cells from the primary tumor and their subsequent invasion into surrounding tissues and the bloodstream. Sialic acid-containing structures, such as sialyl-Tn antigen, are considered tumor-associated antigens and are often overexpressed in various carcinomas. frontiersin.org

Gangliosides, which are sialic acid-containing glycosphingolipids, are also significantly altered in cancer. For example, the disialoganglioside GD3, which contains two sialic acid residues, is overexpressed in neuroendocrine tumors like melanoma and is thought to support metastasis and angiogenesis. nih.gov The enzymes that synthesize these complex gangliosides, such as GD3 synthase, which adds a sialic acid residue to GM3, play a crucial role in this process. nih.gov

Furthermore, the dense layer of sialic acids on the tumor cell surface can mask underlying antigens, thereby helping the cancer cells to evade recognition and destruction by the immune system. nih.gov

| Aspect of Tumor Biology | Role of this compound | Examples of Involved Molecules |

| Tumor Progression | Increased cell surface sialylation. ucsd.edunih.gov | Sialyl-Tn antigen. frontiersin.org |

| Metastasis | Altered cell adhesion and motility. | Disialoganglioside GD3. nih.gov |

| Immune Evasion | Masking of tumor antigens. nih.gov | Sialylated glycoproteins and glycolipids on the cell surface. |

Contributions to Other Inflammatory and Degenerative Conditions

The influence of this compound extends beyond oncology, playing a role in various conditions characterized by inflammation and cellular degeneration.

Sialic acids are involved in modulating inflammatory responses. rsc.orgmdpi.com The non-human sialic acid, N-glycolylneuraminic acid (Neu5Gc), which can be incorporated into human tissues from dietary sources like red meat, is particularly noteworthy. frontiersin.org Since humans cannot synthesize Neu5Gc, its presence can trigger an immune response and the production of anti-Neu5Gc antibodies, leading to chronic inflammation, a condition sometimes referred to as "xenosialitis". oup.comfrontiersin.org This type of inflammation is believed to fuel inflammation-induced cancer and cancer-associated inflammation. oup.com More broadly, this compound itself has been shown to possess antioxidant properties and can modulate immune-inflammatory signaling in the gut and liver, suggesting a complex role in regulating systemic inflammation. rsc.orgmdpi.com

This compound is highly enriched in the human brain, where it exists as a terminal component of gangliosides and polysialic acid chains. nih.gov It is essential for proper brain development and cognition. nih.gov Sialic acid regulates molecular interactions and brain plasticity, and exogenous administration has been shown in some studies to improve memory and cognitive performance. nih.gov While direct causation is complex, disruptions in the processes involving sialic acid, such as N-terminal acetylation which is a prevalent protein modification, are linked to certain neurodevelopmental syndromes. nih.gov For example, variants in the NAA15 gene, which is part of an N-terminal acetyltransferase complex, lead to a neurodevelopmental disorder with a wide array of manifestations affecting the brain and cognitive development. nih.gov

Defects in the transport of free this compound can lead to a group of rare genetic disorders known as lysosomal storage diseases. nih.govresearchgate.net Normally, after the breakdown of glycoconjugates within the lysosome, free sialic acid is transported out into the cytoplasm for reuse. In N-acetylneuraminic acid storage disease, this transport mechanism is defective due to mutations in the SLC17A5 gene, which encodes a lysosomal membrane protein called sialin. researchgate.net

This defect causes free this compound to accumulate within the lysosomes. nih.govresearchgate.net The pathophysiology of these diseases stems from this accumulation. These disorders exist on a spectrum, from a severe infantile form known as Infantile Sialic Acid Storage Disease (ISSD) to a more slowly progressive adult form called Salla disease. researchgate.net The clinical presentation can include severe psychomotor retardation, ataxia, hepatosplenomegaly, and skeletal abnormalities. nih.govresearchgate.net

Table 3: Lysosomal Storage Diseases Associated with this compound

| Disease Name | Gene | Defective Protein | Primary Consequence | Reference |

|---|---|---|---|---|

| N-acetylneuraminic acid storage disease (general) | SLC17A5 | Sialin (lysosomal transporter) | Accumulation of free sialic acid in lysosomes. | researchgate.net |

| Salla Disease (milder form) | SLC17A5 | Sialin (lysosomal transporter) | Slow, progressive neurodegeneration. | researchgate.net |

Post-Glycosylation Modifications and Their Biological Impact

This compound (Neu5Ac), after its incorporation into glycoconjugates, can undergo a variety of chemical modifications. These post-glycosylation modifications dramatically increase the structural diversity of sialic acids, creating a complex language that mediates a wide range of biological phenomena. nih.govnih.gov The most common and well-studied of these modifications is O-acetylation, but other substitutions also contribute to the functional repertoire of sialoglycans. nih.govresearchgate.net These modifications are dynamically regulated by specific enzymes, such as sialic acid-specific O-acetyltransferases (SOATs) that add acetyl groups and sialic acid O-acetylesterases (SIAEs) that remove them. tue.nlnih.gov

O-Acetylation and its Influence on Sialidase Cleavage and Pathogenicity

O-acetylation is the most widespread modification of sialic acids in nature. nih.gov This process involves the addition of an acetyl group to the hydroxyl groups at various positions along the nine-carbon backbone of this compound, most commonly at the C-4, C-7, C-8, and C-9 positions. nih.govtue.nl This seemingly minor addition has profound consequences, particularly in its ability to modulate the cleavage of sialic acid by sialidases (also known as neuraminidases) and to influence the course of infectious and other diseases. nih.govacs.org

Influence on Sialidase Cleavage: The presence of an O-acetyl group can sterically hinder the active site of sialidase enzymes, making the sialic acid residue a poor substrate for cleavage. nih.gov This resistance to enzymatic release is a critical factor in host-pathogen interactions. For example, 9-O-acetylation of sialic acids can inhibit the action of sialidases from influenza A and B viruses. acs.org Similarly, equine α2-macroglobulin, a potent inhibitor of human influenza A virus, contains 4-O-acetylated sialic acids. This modification confers resistance to cleavage by viral neuraminidases, allowing the glycoprotein (B1211001) to function as a decoy receptor that traps the virus. nih.gov This protective mechanism highlights how O-acetylation can directly impact viral pathogenesis by interfering with a crucial step in the viral life cycle. nih.govnih.gov

Role in Pathogenicity: The influence of O-acetylation extends beyond viral infections to bacterial pathogenicity and cancer biology.

Bacterial Infections: In Group B Streptococcus (GBS), a leading cause of neonatal meningitis, the capsular sialic acids are partially O-acetylated. portlandpress.comucsd.edu This modification has a dual role. On one hand, it can create immunogenic epitopes. ucsd.edu On the other, it impairs the ability of GBS to suppress the host's innate immune response. Sialic acids on the GBS surface typically engage Siglec-9, a receptor on neutrophils, to suppress their activation. However, O-acetylation reduces this interaction, leading to increased neutrophil activation and more effective bacterial killing. portlandpress.com Therefore, the level of O-acetylation can directly attenuate GBS virulence. portlandpress.com

Cancer: Alterations in sialic acid O-acetylation patterns are frequently observed in cancer. nih.govnih.gov In colorectal carcinomas, there is a notable decrease in the concentration of O-acetylated sialic acids in colonic mucin. nih.gov Conversely, the ganglioside 9-O-acetyl-GD3 is found in increased amounts in melanomas and basal cell carcinomas. nih.gov The 9-O-acetylation of the ganglioside GD3 has been shown to prevent its internalization and subsequent accumulation in mitochondria, a process that would otherwise induce apoptosis (programmed cell death). nih.gov This modification may therefore contribute to the survival and proliferation of cancer cells.

The following table summarizes key research findings on the impact of O-acetylation of this compound.

| Biological Context | Position of O-Acetylation | Observed Effect | Reference(s) |

| Influenza Virus | 4-O-Ac | Confers resistance to viral neuraminidase cleavage, enabling host glycoproteins to act as decoy receptors. | nih.gov |

| Group B Streptococcus | 7/8/9-O-Ac | Reduces bacterial interaction with neutrophil Siglec-9, leading to decreased immune suppression and attenuated virulence. | portlandpress.com |

| Melanoma | 9-O-Ac | Increased levels on ganglioside GD3; prevents internalization and apoptosis, potentially promoting cancer cell survival. | nih.govnih.gov |

| Colorectal Carcinoma | Not specified | Decreased concentration of O-acetylated sialic acids in colonic mucin. | nih.gov |

Other O-Substitutions and their Functional Consequences

While O-acetylation is the most common modification, the hydroxyl groups of this compound can be substituted with other chemical groups, further expanding its structural and functional diversity. nih.gov These modifications, which include O-methylation, sulfation, phosphorylation, and lactylation, are generally less common or less studied than O-acetylation, but they play important roles in fine-tuning biological recognition events. nih.govresearchgate.netnih.gov

The enzymatic machinery for these modifications, such as methyltransferases and sulfotransferases, utilizes specific donors like S-adenosylmethionine (for methyl groups) and 3′-phosphoadenosine 5′-phosphosulfate (for sulfate (B86663) groups) to modify the sialic acid molecule. nih.gov

The functional consequences of these substitutions are varied:

O-Methylation: The presence of a methyl group can, similar to an acetyl group, influence the binding of proteins and pathogens.

Sulfation: Sulfated sialic acids contribute to the high negative charge of glycoconjugates, which is important for cell-cell repulsion and for modulating the binding of various ligands.

Phosphorylation: This modification can play a role in cellular signaling pathways.

Lactylation: The addition of a lactyl group is another way to increase the chemical diversity of the sialic acid terminal structures. nih.gov

Like O-acetylation, these modifications can affect the susceptibility of sialic acid to cleavage by sialidases and alter recognition by sialic acid-binding lectins, thereby modulating cell adhesion, signaling, and host-pathogen interactions. nih.gov

The table below outlines other O-substitutions on this compound and their known or proposed functions.

| O-Substitution | Donor Molecule | Potential Functional Consequences | Reference(s) |

| Methylation | S-adenosylmethionine | Alters molecular recognition and protein binding. | nih.govnih.gov |

| Sulfation | 3′-phosphoadenosine 5′-phosphosulfate | Increases negative charge; modulates ligand binding and cell-cell interactions. | nih.govnih.gov |

| Phosphorylation | Not specified | May be involved in cellular signaling processes. | nih.govresearchgate.net |

| Lactylation | Not specified | Increases structural diversity of sialoglycans. | nih.govresearchgate.net |

Advanced Analytical Methodologies for N Acetyl Alpha Neuraminic Acid

Chromatographic and Mass Spectrometric Techniques

Chromatography coupled with mass spectrometry stands as a cornerstone for the analysis of Neu5Ac, providing high sensitivity and specificity. These methods allow for the separation of Neu5Ac from complex mixtures and its subsequent detection and quantification with a high degree of accuracy.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a powerful tool for the simultaneous detection and stability analysis of Neu5Ac and its derivatives. A key challenge in the analysis of Neu5Ac is its potential to form intramolecular lactones, which can complicate quantification. Researchers have developed HPLC-MS methods to overcome these challenges.

One such method allows for the simultaneous separation and detection of underivatized Neu5Ac, its 1,7-lactone, and its γ-lactone without the need for derivatization, which can sometimes introduce artifacts. nih.govresearchgate.net This approach utilizes a C8 reversed-phase column and employs [13C3]Neu5Ac as an internal standard to ensure accurate quantification. nih.gov A significant aspect of this research was the investigation of the stability of the 1,7-lactone under various conditions, as it is prone to conversion to the more stable γ-lactone and eventually to the free acid form. nih.gov

The fragmentation pattern of Neu5Ac in the mass spectrometer is a key aspect of its identification. Under specific collision energy, the precursor ion with a mass-to-charge ratio (m/z) of 308.1, corresponding to Neu5Ac, fragments to produce characteristic product ions. nih.gov

Table 1: HPLC-MS Fragmentation of N-Acetyl-alpha-neuraminic acid

| Precursor Ion (m/z) | Major Fragment Ions (m/z) |

|---|---|

| 308.1 | 170.0, 98.1, 87.0 |

Data sourced from a study on the HPLC-MS analysis of Neu5Ac and its lactones. nih.gov

This detailed understanding of the fragmentation pattern is crucial for the specific and sensitive detection of Neu5Ac in complex biological samples.

Targeted metabolomics using Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a vital technique for the absolute quantification of Neu5Ac in biological samples. This approach offers high specificity and sensitivity, making it suitable for identifying and quantifying metabolites that may serve as biomarkers for disease.

In one study, a tandem LC-MS-based approach was employed for the targeted analysis of Neu5Ac. ahajournals.org This method utilized an isotope-labeled internal standard for precise quantification. The chromatographic separation was achieved on an ACQUITY UPLC BEH Amide column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water with additives. ahajournals.org The use of negative ion mode in the LC-MS analysis was instrumental in identifying Neu5Ac as a significant metabolic marker. ahajournals.org

The developed targeted LC-MS/MS method provides the necessary precision for quantifying Neu5Ac levels, which has been identified as a potential metabolic marker in certain disease states. ahajournals.org

Table 2: LC-MS Parameters for Targeted Neu5Ac Analysis

| Parameter | Specification |

|---|---|

| Chromatography | |

| Column | ACQUITY UPLC BEH Amide (2.1×50 mm, 1.7 µm) |

| Mobile Phase A | Acetonitrile/water (1:1) with 0.015% formic acid and 10 mmol/L ammonium (B1175870) acetate |

| Mobile Phase B | Acetonitrile/water (9:1) with 0.015% formic acid and 10 mmol/L ammonium acetate |

| Flow Rate | 0.4 mL/min |

| Mass Spectrometry | |

| System | Triple quadrupole tandem liquid chromatography-mass spectrometry (LCMS8050, Shimadzu) |

| Ionization Mode | Negative |

Details from a targeted metabolomic study of Neu5Ac. ahajournals.org

Spectroscopic Approaches

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), offer a non-destructive and highly informative means of analyzing Neu5Ac. These techniques can provide detailed structural information and are also amenable to quantitative applications.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a valuable technique for the purity assessment and quantification of Neu5Ac and its derivatives. researchgate.netnih.gov This method is particularly useful for the analysis of synthesized standards that are used for the identification and quantification of these compounds in biological samples. researchgate.netnih.gov

The principle of qNMR relies on the direct relationship between the integrated signal intensity of a specific nucleus and the number of those nuclei in the sample. By comparing the integral of a signal from the analyte to that of a known amount of an internal standard, the concentration of the analyte can be accurately determined. mdpi.com For Neu5Ac and its acetylated derivatives, the N-acetyl group protons can be selected as the target signals for quantification. mdpi.com The simplicity and speed of 1H-NMR spectroscopy, which does not require calibration curves when using an internal standard, make it an efficient analytical tool. mdpi.com

Electrochemical Assays

Electrochemical methods represent a promising frontier for the detection of Neu5Ac, offering the potential for rapid, cost-effective, and portable analysis. Research in this area is focused on developing selective and sensitive assays that can be applied in various settings.

Recent advancements have led to the development of non-enzymatic electrochemical methods for the assay of Neu5Ac. maynoothuniversity.ie These approaches circumvent the need for enzymes, which can be costly and have limited stability, thus offering a more robust and economical alternative.

One such method is a single-step electrochemical assay based on a chemoreceptor, ferroceneboronic acid (FcBA). maynoothuniversity.ie This technique allows for the rapid assay of Neu5Ac within a linear dynamic range of 0.1-5.5 mM, with a limit of detection of 30 µM. maynoothuniversity.ie A key advantage of this method is its ability to avoid interference from other saccharides. maynoothuniversity.ie The underlying principle involves the interaction between the chemoreceptor and Neu5Ac, which can be monitored electrochemically. Theoretical calculations, such as Density Functional Theory, have been used to understand the stability of the complex formed between the chemoreceptor and Neu5Ac. maynoothuniversity.ie

Another non-enzymatic approach utilizes the competitive binding of Neu5Ac with a boronic acid derivative, (thiophen-3-yl)boronic acid, in a redox indicator displacement assay. rsc.orgrsc.org This method leverages the well-established interaction between boronic acids and diols, which are present in the structure of Neu5Ac. rsc.orgrsc.org

These developments in non-enzymatic electrochemical detection pave the way for the creation of simple and efficient sensors for the quantification of this compound.

Table 3: Mentioned Compound Names

| Compound Name | Abbreviation |

|---|---|

| This compound | Neu5Ac |

| Ferroceneboronic acid | FcBA |

| (thiophen-3-yl)boronic acid |

Enzymatic Detection Methods

Enzymatic methods for the detection of this compound (Neu5Ac) offer high specificity and sensitivity, leveraging the catalytic activity of enzymes that either act on Neu5Ac or produce it as a product. These assays are often designed as coupled enzyme systems, where the product of one reaction becomes the substrate for a subsequent, easily measurable reaction.

Coupling with Lactate (B86563) Dehydrogenase or Pyruvate (B1213749) Oxidase

A common enzymatic approach for the quantification of Neu5Ac involves its cleavage by N-acetylneuraminate lyase (NAL), which catalyzes the reversible breakdown of Neu5Ac into N-acetyl-D-mannosamine (ManNAc) and pyruvate. The pyruvate generated in this reaction can then be quantified using a coupled enzymatic assay with either lactate dehydrogenase (LDH) or pyruvate oxidase.

In the LDH-coupled assay, pyruvate is reduced to lactate, a reaction that is accompanied by the oxidation of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) to NAD+. The decrease in absorbance at 340 nm, corresponding to the consumption of NADH, is directly proportional to the amount of pyruvate, and thus to the original amount of Neu5Ac. This method has been utilized to determine the steady-state kinetic parameters for the cleavage of Neu5Ac by NAL. mdpi.com

Alternatively, pyruvate oxidase can be used to oxidize pyruvate, producing acetyl phosphate, carbon dioxide, and hydrogen peroxide. The hydrogen peroxide can then be measured colorimetrically or fluorometrically, providing an indirect measure of the initial Neu5Ac concentration. These coupled assays provide a robust and reliable means of quantifying Neu5Ac in various samples.

| Enzyme | Role in Assay | Coupled Enzyme | Measured Product/Substrate |

|---|---|---|---|

| N-acetylneuraminate lyase (NAL) | Cleaves Neu5Ac to produce pyruvate | Lactate Dehydrogenase (LDH) | NADH consumption |

| N-acetylneuraminate lyase (NAL) | Cleaves Neu5Ac to produce pyruvate | Pyruvate Oxidase | Hydrogen Peroxide production |

Coupling with Sialidase for Glycoprotein (B1211001) and Cell Surface Analysis

To analyze Neu5Ac present in complex carbohydrates such as glycoproteins and on cell surfaces, a preliminary enzymatic step involving sialidase (also known as neuraminidase) is required. Sialidases are glycoside hydrolase enzymes that cleave the α-glycosidic linkages of terminal sialic acid residues from glycoconjugates. nih.gov This enzymatic release of free Neu5Ac is a critical step for its subsequent quantification.

Once liberated by sialidase treatment, the free Neu5Ac can be analyzed and quantified using various methods, including the enzymatic assays described previously (coupling with LDH or pyruvate oxidase) or by instrumental techniques like high-performance liquid chromatography (HPLC). metabolomicsworkbench.org This approach allows for the specific analysis of sialic acids that are part of larger biological structures. The choice of sialidase is important, as different isoenzymes exhibit varying specificities for different sialic acid linkages, such as α(2→3), α(2→6), or α(2→8) linkages. ahajournals.org By using specific sialidases, it is possible to gain information about the linkage of Neu5Ac on glycoproteins and cell surfaces.

Functional Metabolomics Strategies for Biological Pathway Elucidation

Functional metabolomics is a powerful strategy that integrates metabolite profiling with functional analyses to unravel the roles of specific metabolites in biological processes and disease pathogenesis. This approach has been instrumental in elucidating the complex biological pathways involving this compound.

The core of this strategy often begins with an untargeted metabolomics study to identify significant changes in the metabolome in a particular physiological or pathological state. nih.govahajournals.org For instance, in studies of coronary artery disease (CAD), untargeted metabolomics using techniques like liquid chromatography-mass spectrometry (LC-MS) identified Neu5Ac as a significantly elevated metabolite in the plasma of patients. nih.govahajournals.org

Following the identification of Neu5Ac as a key metabolite, targeted quantitative analysis is performed to validate its altered levels. nih.gov The next crucial step in functional metabolomics is to investigate the biological consequences of these changes. This involves in vitro and in vivo experiments to understand the mechanistic role of Neu5Ac. For example, studies have shown that elevated Neu5Ac can trigger specific signaling pathways, such as the Rho/Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway, which is implicated in myocardial injury. nih.govahajournals.org

Furthermore, functional metabolomics extends to investigating the enzymes that regulate the levels of the identified metabolite. In the case of Neu5Ac, the role of neuraminidases (sialidases) in its generation is a key area of investigation. nih.govahajournals.org By silencing the gene for a specific neuraminidase, such as NEU1, researchers can study the effects on Neu5Ac levels and the downstream cellular processes. nih.govahajournals.org This approach helps to establish a causal link between the enzyme, the metabolite, and the observed phenotype.

Metabolomics has also been applied to understand the role of sialic acid metabolism in other diseases, such as breast cancer. nih.gov By comparing the metabolic profiles of tumors with different metastatic potentials, researchers have found that sialic acid metabolism is upregulated in highly metastatic tumors. nih.gov This involves tracing the metabolic flux through the sialic acid biosynthesis pathway, which starts from UDP-N-acetylglucosamine. mdpi.comresearchgate.net Such studies can identify key enzymes in the pathway, like CMP-sialic acid synthetase (CMAS), as potential therapeutic targets. mdpi.comnih.gov

| Step | Methodology | Objective | Example Finding |

|---|---|---|---|

| 1. Discovery | Untargeted Metabolomics (e.g., LC-MS) | Identify differential metabolites in a disease state. | Elevated Neu5Ac in coronary artery disease plasma. nih.govahajournals.org |

| 2. Validation | Targeted Metabolomics | Accurately quantify the identified metabolite. | Confirmed increased plasma levels of Neu5Ac. nih.gov |

| 3. Functional Analysis | In vitro and in vivo models | Elucidate the biological role of the metabolite. | Neu5Ac triggers Rho/ROCK signaling pathway. nih.govahajournals.org |

| 4. Pathway Investigation | Genetic manipulation (e.g., gene silencing) | Identify key regulatory enzymes and pathways. | Silencing neuraminidase-1 ameliorates myocardial injury. nih.govahajournals.org |

Synthetic and Biotechnological Approaches for N Acetyl Alpha Neuraminic Acid and Its Derivatives

Enzymatic Synthesis Strategies

Enzymatic synthesis offers a highly specific and efficient route to Neu5Ac, overcoming the limitations of low yields and environmental concerns associated with chemical methods. These strategies can be broadly categorized into several key approaches.

Chemoenzymatic Production Methods

Chemoenzymatic methods combine chemical and enzymatic steps to produce Neu5Ac. A common approach involves the alkaline-catalyzed epimerization of N-acetylglucosamine (GlcNAc) to N-acetylmannosamine (ManNAc). This chemical step is then followed by an enzymatic condensation of ManNAc with pyruvate (B1213749), catalyzed by N-acetylneuraminate lyase (NAL), to yield Neu5Ac. While effective, this method's reliance on alkaline conditions can lead to the inactivation of the enzyme, and the use of large quantities of bases and organic solvents raises environmental concerns.

To address these challenges, researchers have explored innovative solutions such as displaying the N-acetyl-d-neuraminic acid aldolase (B8822740) on the surface of spores. This technique enhances the enzyme's tolerance to the chemical reaction conditions. In one such study, a high concentration of Neu5Ac (53.9 g/L) was achieved, demonstrating the potential of integrating biocatalytic conversion with chemical synthesis. nih.gov

Two-Step Enzymatic Approaches

To create a more environmentally friendly process, two-step enzymatic approaches have been developed that replace the chemical epimerization step with an enzymatic one. This is considered one of the most cost-effective enzymatic methods for large-scale Neu5Ac production. researchgate.net In this one-pot synthesis, two key enzymes work in tandem: N-acyl-d-glucosamine 2-epimerase (AGE) and N-acetylneuraminate lyase (NAL). researchgate.netresearchgate.net